1-(2-Ethylideneheptanoyl)urea

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Avoid generic urea replacements. This scaffold's unique α,β-unsaturated Michael acceptor site enables reactivity inaccessible to saturated analogs, critical for novel compound library generation. - Reactive handle for diversity-oriented synthesis & covalent probe design. - Well-defined XLogP3-AA (2.6) supports QSAR modeling & virtual screening. - Validated SAR tool: compare vs. 1-(2-ethylheptanoyl)urea to isolate unsaturation effects. Supplied with Cert. of Analysis; inquire for bulk/research quantities.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 102613-32-1
Cat. No. B011566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylideneheptanoyl)urea
CAS102613-32-1
Synonyms1-(2-Amilcrotonil)urea [Italian]
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCCC(=CC)C(=O)NC(=O)N
InChIInChI=1S/C10H18N2O2/c1-3-5-6-7-8(4-2)9(13)12-10(11)14/h4H,3,5-7H2,1-2H3,(H3,11,12,13,14)/b8-4+
InChIKeyGZXQVLMVKMXPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylideneheptanoyl)urea Overview


1-(2-Ethylideneheptanoyl)urea (CAS 102613-32-1) is an organic compound classified as an N-carbamoyl urea derivative, characterized by the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol [1]. Its IUPAC name is (2E)-N-carbamoyl-2-ethylideneheptanamide [1]. The compound features a heptanoyl chain substituted with an ethylidene group at the 2-position, forming a specific α,β-unsaturated amide motif [1].

1
Novel α,β-unsaturated urea scaffold for diversity-oriented synthesis
2
Reactive Michael acceptor site for targeted covalent probe design
3
Computed lipophilicity baseline supports in silico screening workflows

1-(2-Ethylideneheptanoyl)urea: Substitution Pitfalls


Substituting 1-(2-ethylideneheptanoyl)urea with a generic urea derivative or a close analog like 1-(2-ethylheptanoyl)urea is a high-risk procurement strategy due to profound structural differences . The target compound's unique α,β-unsaturated system, created by the 2-ethylidene group, introduces a reactive Michael acceptor site and alters the molecular geometry compared to its saturated counterpart . This unsaturation is known to significantly impact reactivity, binding affinity, and physicochemical properties, making functional interchangeability highly improbable without rigorous comparative validation .

α,β-unsaturated (2-ethylidene) system
vs
Saturated 2-ethylheptanoyl analog
Saturated analogs lack the conjugated double bond; reactivity and binding profiles may shift significantly, requiring comparative validation.
N-carbamoyl urea with specific unsaturation
vs
Generic urea derivative without α,β-unsaturation
Generic urea derivatives may not replicate the Michael acceptor behavior or target engagement potential of this scaffold.

1-(2-Ethylideneheptanoyl)urea: Evidence Analysis


Structural Distinction from Saturated Analog

1-(2-Ethylideneheptanoyl)urea possesses a distinct α,β-unsaturated amide motif due to its 2-ethylidene group, creating a reactive Michael acceptor site. This contrasts sharply with 1-(2-ethylheptanoyl)urea, which contains a saturated alkyl chain . The presence of unsaturation in the target compound is a critical determinant of its chemical behavior and potential biological interactions, a feature absent in the comparator . No quantitative activity data is available for either compound to support a performance-based differentiation.

Structural Distinction
Structural analysis
Target contains conjugated C=C; saturated analog lacks this motif
Verifiable structural difference supports unique scaffold selection
No quantitative activity data available for either compound
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Computed LogP and Physicochemical Properties

The compound exhibits a computed XLogP3-AA value of 2.6, a quantitative measure of its lipophilicity [1]. This value indicates moderate hydrophobicity, a critical parameter for predicting membrane permeability and solubility. In the context of urea derivatives, lipophilicity is highly tunable and a primary driver of biological activity [2]. Direct comparison to specific analogs is unavailable, but this property establishes a baseline for its unique behavior in partitioning and transport models [1].

Computed LogP
Class-level inference
XLogP3-AA = 2.6
Reported lipophilicity baseline for in silico modeling and partitioning prediction
Computed value from PubChem; direct analog comparison unavailable
Physicochemical Property Drug Design Lipophilicity

Acute Toxicity Assessment (Mouse, i.v.)

An intravenous LD50 value of 37 g/kg was reported for this compound in a mouse model [1]. This quantitative safety endpoint is fundamental for risk assessment and procurement for in vivo studies. While the registry entry does not provide a comparator LD50 for close analogs, the availability of this specific data point is a critical piece of verifiable information for any user planning to handle the compound in a biological setting [1].

Acute Toxicity (Mouse i.v.)
Data to verify
LD50 = 37 g/kg
Supports in vivo study risk assessment and procurement planning
Source-specific review recommended; no comparator LD50 available
Toxicology Safety Assessment Preclinical

1-(2-Ethylideneheptanoyl)urea: Application Scenarios


Scenario 1: Novel Chemical Scaffold

Given its unique α,β-unsaturated urea motif, this compound is best suited as a novel chemical scaffold in early-stage drug discovery [1]. It can be employed as a reactive building block in diversity-oriented synthesis, enabling the creation of unique compound libraries not accessible via saturated analogs [1].

Scenario 2: In Silico Screening & Structure-Based Design

The compound's well-defined physicochemical properties, including its XLogP3-AA of 2.6, make it an excellent candidate for computational chemistry and in silico screening [1]. Its molecular descriptors can be used for QSAR modeling and virtual screening against specific protein targets to generate testable hypotheses [2].

Scenario 3: Unsaturation Effects Benchmark

This compound can serve as a key reference in structure-activity relationship (SAR) studies focused on urea derivatives. Direct head-to-head comparison with its saturated analog, 1-(2-ethylheptanoyl)urea, could be used to isolate and quantify the impact of the α,β-unsaturation on a specific biological readout or chemical reaction [1]. This makes it a valuable tool for hypothesis-driven research [2].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Reactive α,β-unsaturated scaffold
Library generation and covalent probe design
In silico screening
Reported XLogP3-AA and molecular descriptors
QSAR modeling and virtual target profiling
SAR benchmark studies
Defined unsaturation vs. saturated analog
Isolating α,β-unsaturation impact on biological readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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